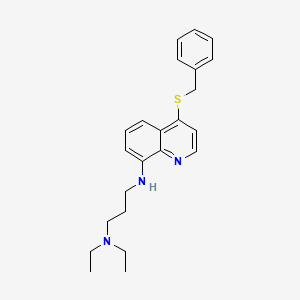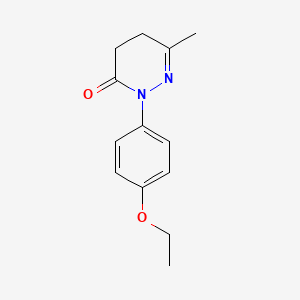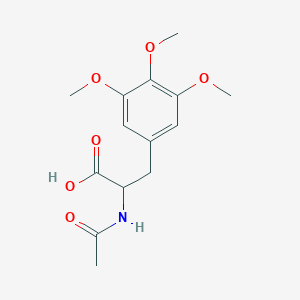![molecular formula C9H18ClNO B14003309 [1-(Pyrrolidin-1-ylmethyl)cyclopropyl]methanol;hydrochloride](/img/structure/B14003309.png)
[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]methanol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(PYRROLIDIN-1-YLMETHYL)CYCLOPROPYL]METHANOL HYDROCHLORIDE is a chemical compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . It is known for its unique structure, which includes a pyrrolidine ring attached to a cyclopropyl group via a methanol linkage. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(PYRROLIDIN-1-YLMETHYL)CYCLOPROPYL]METHANOL HYDROCHLORIDE typically involves the reaction of pyrrolidine with cyclopropylmethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of [1-(PYRROLIDIN-1-YLMETHYL)CYCLOPROPYL]METHANOL HYDROCHLORIDE involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
[1-(PYRROLIDIN-1-YLMETHYL)CYCLOPROPYL]METHANOL HYDROCHLORIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield cyclopropyl ketones, while reduction may produce cyclopropyl alcohols .
Applications De Recherche Scientifique
[1-(PYRROLIDIN-1-YLMETHYL)CYCLOPROPYL]METHANOL HYDROCHLORIDE has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of [1-(PYRROLIDIN-1-YLMETHYL)CYCLOPROPYL]METHANOL HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to [1-(PYRROLIDIN-1-YLMETHYL)CYCLOPROPYL]METHANOL HYDROCHLORIDE include:
Pyrrolidine derivatives: Compounds with a pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one.
Cyclopropyl derivatives: Compounds with a cyclopropyl group, such as cyclopropylamines and cyclopropyl ketones.
Uniqueness
The uniqueness of [1-(PYRROLIDIN-1-YLMETHYL)CYCLOPROPYL]METHANOL HYDROCHLORIDE lies in its combination of a pyrrolidine ring and a cyclopropyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C9H18ClNO |
|---|---|
Poids moléculaire |
191.70 g/mol |
Nom IUPAC |
[1-(pyrrolidin-1-ylmethyl)cyclopropyl]methanol;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c11-8-9(3-4-9)7-10-5-1-2-6-10;/h11H,1-8H2;1H |
Clé InChI |
OGKDFQCYEQMBFW-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CC2(CC2)CO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2,6-Dimethyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)-(4,4-dimethyl-2,6-dioxocyclohexyl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14003233.png)
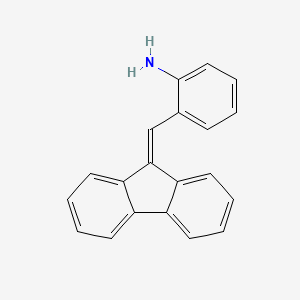
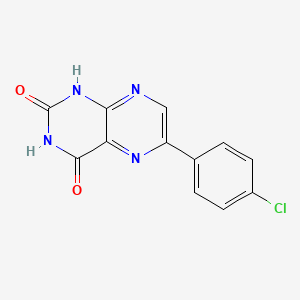

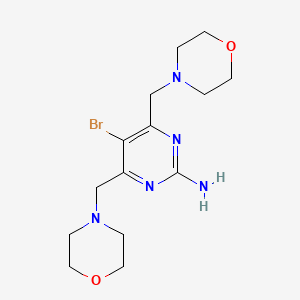
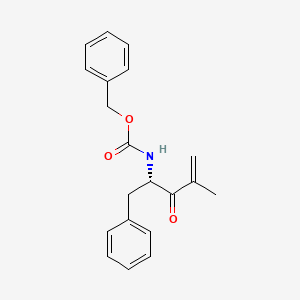
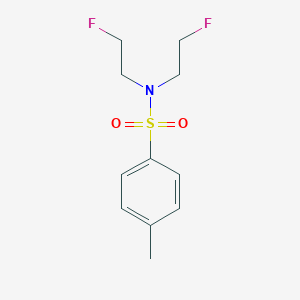

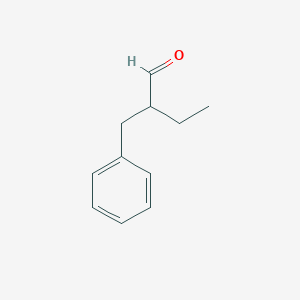
![4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B14003277.png)
